molecular formula C7H8N4O2 B1682246 Theobromine CAS No. 83-67-0

Theobromine

Cat. No. B1682246
CAS RN: 83-67-0
M. Wt: 180.16 g/mol
InChI Key: YAPQBXQYLJRXSA-UHFFFAOYSA-N
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Description

Theobromine is a major alkaloidal constituent of cocoa and is a xanthine alkaloid. It is a diuretic drug and has a similar, but smaller, effect to caffeine . It is a water-insoluble, crystalline, bitter powder .


Synthesis Analysis

Theobromine has been used as an active pharmaceutical ingredient (API) model in cocrystal preparation. A series of theobromine cocrystallization processes from solutions have been carried out . Theobromine:oxalic acid (2:1) cocrystal was synthesized mechanochemically .


Molecular Structure Analysis

Theobromine is a xanthine base, which is a type of organic compound. It is classified as a methylxanthine, along with other compounds such as caffeine and theophylline . The molecular formula of theobromine is C7H8N4O2 .


Chemical Reactions Analysis

Theobromine has been used in the formation of cocrystals. The formation can be described as a self-accelerated (liquid-like) process from a highly activated species . A voltammetric analysis of Theobromine in food samples was successfully realized using a nanobiohybrid sensor .


Physical And Chemical Properties Analysis

Theobromine is a white, crystalline powder that is bitter in taste. It is soluble in water and has a melting point of around 357 degrees Celsius . It is chemically similar to caffeine, with the main difference being the position of methyl groups on the xanthine base .

Scientific Research Applications

Theobromine Applications in Scientific Research

Cardiovascular Health: Theobromine has been found to act as a vasodilator, improving blood flow and potentially reducing blood pressure. This can lower the risk of heart disease and is beneficial for cardiovascular health .

Diuretic and Heart Stimulant: As a diuretic, Theobromine can help in the management of fluid retention. It also acts as a heart stimulant, similar to caffeine, which may be useful in managing fatigue and orthostatic hypotension .

Respiratory Health: Research suggests that Theobromine could be effective as a treatment for persistent coughs by relaxing the muscles in the airways .

Cancer Research: Theobromine derivatives have been designed to inhibit VEGFR-2, a key molecule involved in cancer growth. Some derivatives have shown effectiveness against cancer cell lines such as MCF-7 and HepG2 .

Cognitive Function: Consumption of Theobromine, most abundant in dark chocolate, is linked with a lower risk of cognitive decline. Studies are exploring how Theobromine affects neuronal function .

Drug Discovery: Theobromine derivatives are being investigated as potential drugs for targeting overexpressed receptors in cancer treatment, such as the Epidermal Growth Factor Receptor (EGFR) .

Safety And Hazards

Theobromine is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Theobromine is starting to be widely studied to look for common and differential mechanisms with caffeine. Theobromine and caffeine are methylxanthines that may form non-covalent stacking complexes with ATP and affect cell metabolism and/or DNA and RNA structure . Theobromine has been shown to protect cognitive function by regulating neurotransmitter signaling . More investigations are needed to confirm these findings .

properties

IUPAC Name

3,7-dimethylpurine-2,6-dione
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InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)
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InChI Key

YAPQBXQYLJRXSA-UHFFFAOYSA-N
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Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2C
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Molecular Formula

C7H8N4O2
Record name THEOBROMINE
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DSSTOX Substance ID

DTXSID9026132
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Molecular Weight

180.16 g/mol
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Physical Description

Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992), Solid
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Boiling Point

Sublimes at 554-563 °F (NTP, 1992), Sublimes 290-295 °C
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 330 mg/L at 25 °C, In water, 500 mg/L, temp not specified, Slightly soluble in water, One gram dissolves in about 200 mL water, 150 mL boiling water, For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C
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Density

1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C
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Mechanism of Action

Theobromine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate. This action was previously believed to be due primarily to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP. It is now thought that xanthines such as caffeine and theobromine act as antagonist at adenosine-receptors within the plasma membrane of virtually every cell. As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release. This explains the stimulatory effects of xanthine derivatives such as theobromine and caffeine. Blockade of the adenosine A1 receptor in the heart leads to the accelerated, pronounced "pounding" of the heart upon caffeine intake.
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Product Name

Theobromine

Color/Form

Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water, White powder or monoclinic needles

CAS RN

83-67-0
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Melting Point

675 °F (NTP, 1992), 357 °C
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Synthesis routes and methods

Procedure details

The 1,3-methyl-7-alkylxanthine was thus converted to the corresponding 3-methyl-7-alkylxanthine. The results of the conversion reaction are shown in FIG. 2. It is seen that in using either of the substrates (caffeine or 1,3-dimethyl-7-propylxanthine) the transformant strain having pCA32A, i.e., P. putida IF-3-9C-21/pCA32A, produces the corresponding conversion product (theobromine or 3-methyl-7-propylxanthine, respectively) in an amount about 2 to 4 times that produced by P. putida IF-3-9C-21.
[Compound]
Name
1,3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: [] Theobromine, a methylxanthine similar to caffeine, primarily acts as a non-selective adenosine receptor antagonist. [, , ] It also inhibits phosphodiesterase activity, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. These actions contribute to its various physiological effects, including smooth muscle relaxation, diuresis, and stimulation of the central nervous system. [, , , ]

A: [] Research suggests that theobromine inhibits adipocyte differentiation, primarily during the early stages of adipogenesis. It achieves this by regulating the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) via the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase/c-Jun N-terminal kinase (ERK/JNK) signaling pathways. [, , ]

A: [] In vitro studies indicate that theobromine may have anti-inflammatory effects in the context of obesity. It has been shown to reduce the levels of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-1β (IL-1β) in a model mimicking the interaction between mature adipocytes and macrophages. []

ANone: Theobromine, also known as 3,7-dimethylxanthine, has the following structural characteristics:

  • Spectroscopic data: [, , ] Characterized by specific peaks in UV, IR, and NMR spectra, facilitating its identification and quantification in various matrices.

A: [, ] Yes, certain Pseudomonas species can convert caffeine to theobromine through N-demethylation. This microbial biotransformation offers a potentially sustainable and cost-effective alternative to chemical synthesis. Research has focused on optimizing fermentation conditions and genetically engineering strains to enhance theobromine yield. [, ]

A: [] Yes, computational chemistry techniques like molecular modeling and docking studies have been employed to investigate the interactions of theobromine with various biological targets, such as adenosine receptors. []

A: [] QSAR (Quantitative Structure-Activity Relationship) models, developed using computational approaches, can be utilized to predict the biological activity of theobromine and its derivatives. These models correlate structural features with biological effects, providing insights for drug discovery and optimization. []

A: [, ] The position and number of methyl groups on the xanthine ring significantly influence theobromine's binding affinity for adenosine receptors and its subsequent pharmacological activity. For example, the addition of a methyl group at the N1 position can alter its selectivity towards specific adenosine receptor subtypes.

ANone: While information on specific theobromine formulations is limited within the provided abstracts, the following general principles apply:

A: [] Various formulation strategies can be employed to enhance theobromine's solubility and bioavailability, such as complexation with cyclodextrins, salt formation, or incorporation into nanoparticles.

A: [, , ] Theobromine is well-absorbed after oral ingestion, reaching peak plasma concentrations within a few hours. It is primarily metabolized in the liver, primarily via N-demethylation and oxidation pathways, leading to the formation of metabolites like 3,7-dimethyluric acid and 3-methylxanthine. [, ]

A: [, ] The elimination half-life of theobromine in humans is approximately 6-10 hours. This relatively long half-life, compared to caffeine, can lead to its accumulation with repeated consumption.

A: [, ] Yes, animal studies have shown that theobromine can increase ambulatory activity in mice and potentially enhance the effects of stimulants like methamphetamine and cocaine. [, ]

ANone: While generally considered safe for human consumption in moderate amounts, high doses of theobromine can be toxic, particularly to animals.

A: [, ] Theobromine toxicity can manifest as gastrointestinal distress, cardiac arrhythmias, seizures, and even death in severe cases. Sensitivity to theobromine varies significantly between species, with dogs being particularly susceptible.

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